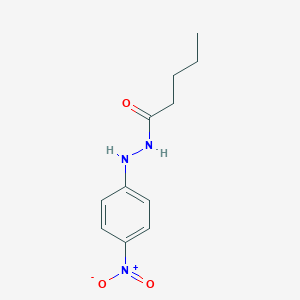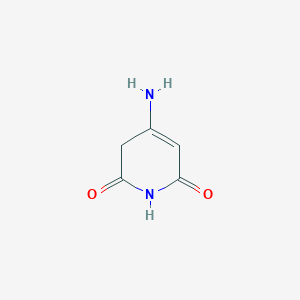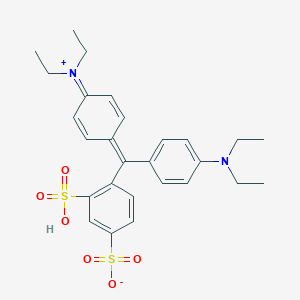 4-(diéthylamino)phénylméthylène]-2,5-cyclohexadién-1-ylidène]-N-éthyl-, sel interne CAS No. 116-95-0"
>
4-(diéthylamino)phénylméthylène]-2,5-cyclohexadién-1-ylidène]-N-éthyl-, sel interne CAS No. 116-95-0"
>
Ethanaminium, N-[4-[4-(diéthylamino)phénylméthylène]-2,5-cyclohexadién-1-ylidène]-N-éthyl-, sel interne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfan blue is a dark greenish-black powder. (NTP, 1992)
Patent blue is an organic molecular entity.
Patent blue is aniline dye and it is one of the most common dyes used. It is a sodium or calcium salt of diethylammonium hydroxide inner salt. It has the chemical designation of (4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadiene-1-ylidene)diethylammonium hydroxide. Patent blue was developed by Guerbet and approved by Health Canada on December 31, 1979. The isomer isosulphan is used in the United States for the same indications than patent blue.
Mécanisme D'action
Target of Action
Alphazurine G, also known as Ethanaminium, is a complex compound that interacts with various targets within the body. It’s known that the mechanism of action involves the interaction of alphazurine g with the target structures, allowing for their visualization under a microscope .
Mode of Action
It’s believed that the compound interacts with its targets, causing a change in their structure or function . This interaction can lead to various changes within the cell, affecting cellular processes and potentially leading to observable effects.
Pharmacokinetics
It’s known that the stability and behavior of alphazurine g in a vehicle such as lidocaine hydrochloride injection were studied with regard to medication orders which may be prepared by hospital pharmacists .
Applications De Recherche Scientifique
Lymphographie
En médecine diagnostique, Alphazurine G a été utilisé en lymphographie pour identifier les vaisseaux lymphatiques . L'affinité du colorant pour les tissus viables permet aux radiologues de l'injecter par voie sous-cutanée et de cartographier efficacement le système lymphatique.
Brûlures et gestion des plaies
Les chirurgiens ont utilisé Alphazurine G par voie intraveineuse chez les patients souffrant de brûlures graves pour guider le débridement . Le colorant colore les tissus viables, ce qui aide à déterminer l'étendue des brûlures et les zones nécessitant une intervention chirurgicale.
Propriétés
Numéro CAS |
116-95-0 |
|---|---|
Formule moléculaire |
C27H33N2O6S2+ |
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
[4-[[4-(diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/C27H32N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)/p+1 |
Clé InChI |
IKHKJYWPWWBSFZ-UHFFFAOYSA-O |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-] |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |
Point d'ébullition |
Decomposes |
Color/Form |
VIOLET POWDER Dark bluish-green powde |
Key on ui other cas no. |
116-95-0 |
Description physique |
Sulfan blue is a dark greenish-black powder. (NTP, 1992) Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] |
Pictogrammes |
Irritant |
Solubilité |
Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) Soluble ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Alphazurine G suitable as a redox indicator?
A1: While the provided research abstract doesn't delve into the specific mechanisms, it suggests that Alphazurine G, similar to N,N'-substituted benzidines, exhibits a noticeable color change upon oxidation or reduction. [] This color change allows researchers to visually determine the endpoint of a redox titration. Further research into the specific color transitions and the redox potentials at which they occur would be beneficial for practical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline](/img/structure/B92349.png)



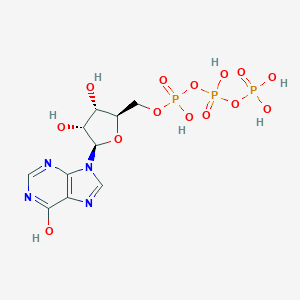
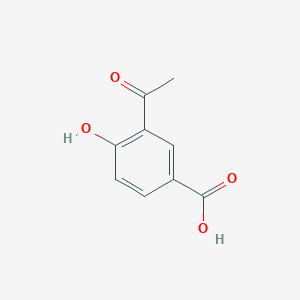
![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)
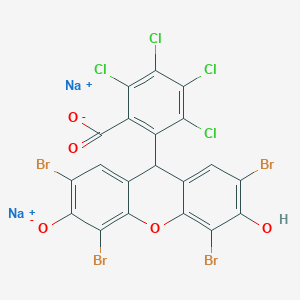
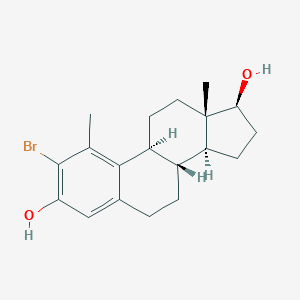
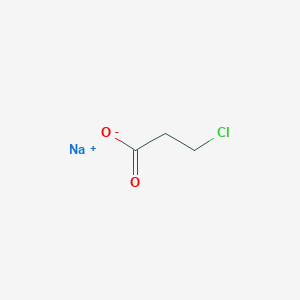
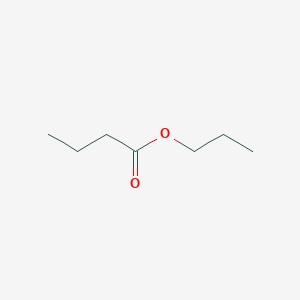
![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid](/img/structure/B92371.png)
